

Ampelopsin F: A Technical Guide to a Synthetic Resveratrol Dimer

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin F is a synthetically derived resveratrol dimer, a member of the stilbenoid family of natural products. Unlike the similarly named flavanonol "Ampelopsin" (more commonly known as Dihydromyricetin), **Ampelopsin F** is not known to be naturally occurring. Its significance currently lies in the realm of synthetic organic chemistry, particularly as a target for total synthesis. This technical guide provides a comprehensive overview of the available literature on **Ampelopsin F**, focusing on its chemical structure and the detailed methodology of its total synthesis. At present, there is no published data on the biological activities or mechanisms of action of **Ampelopsin F**.

Introduction and History

The nomenclature surrounding "Ampelopsin" can be a source of confusion. The vast majority of scientific literature uses the name "Ampelopsin" as a synonym for Dihydromyricetin (DHM), a well-studied flavanonol with a wide range of biological activities. DHM is naturally found in numerous plant species, including those of the Ampelopsis genus.

In contrast, **Ampelopsin F** is a distinct chemical entity. It is a resveratrol dimer, meaning it is composed of two resveratrol units linked together. The total synthesis of (±)-**Ampelopsin F** was first reported in 2007 by the research group of Scott A. Snyder. To date, there are no reports of **Ampelopsin F** having been isolated from a natural source. Consequently, its history



is rooted in its successful chemical synthesis rather than in ethnobotany or natural product discovery.

Chemical Structure

Ampelopsin F possesses a complex, polycyclic core structure. Its systematic name is (2R,3S,10S,17S)-2,17-bis(4-hydroxyphenyl)pentacyclo[8.7.0.0¹,3.0⁴,9.0¹¹,1⁶]heptadeca-4(9),5,7,11(16),12,14-hexaene-6,8,13,15-tetrol. The molecule features a rigid carbon skeleton with multiple stereocenters, making its synthesis a significant chemical challenge.

Table 1: Physicochemical Properties of Ampelopsin F

Property	Value	Source
Molecular Formula	C28H22O6	[1]
Molecular Weight	454.47 g/mol	[1]
IUPAC Name	(2R,3S,10S,17S)-2,17-bis(4-hydroxyphenyl)pentacyclo[8.7. 0.0 ¹ ,3.0 ⁴ ,9.0 ¹¹ ,1 ⁶]heptadeca-4(9),5,7,11(16),12,14-hexaene-6,8,13,15-tetrol	N/A
InChl Key	N/A	N/A
SMILES String	N/A	N/A
Physical State	N/A (Not Reported)	N/A
Solubility	N/A (Not Reported)	N/A

Note: N/A indicates that the data is not available in the reviewed literature.

Total Synthesis of (±)-Ampelopsin F

The first and only reported total synthesis of racemic **Ampelopsin F** was accomplished by Snyder and colleagues in 2007. The synthesis is a multi-step process that showcases several key chemical transformations.

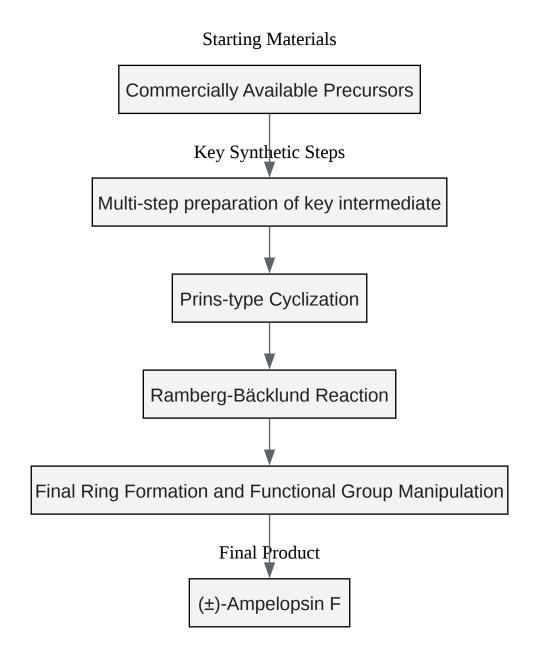


Synthetic Strategy

The overall strategy for the synthesis of **Ampelopsin F** involves the construction of the complex polycyclic core through a series of carefully planned cyclization and rearrangement reactions. The key steps include a Prins-type cyclization and a Ramberg-Bäcklund reaction to form critical ring systems.

Experimental Workflow

The following diagram outlines the key stages in the total synthesis of (\pm) -Ampelopsin F.





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Total Synthesis Workflow for (±)-Ampelopsin F

Detailed Experimental Protocols

The following provides a summary of the key experimental steps as described in the 2007 publication by Snyder's group. For full experimental details, including reagent quantities, reaction times, and purification methods, consulting the original publication is recommended.

Step 1: Preparation of the Key Intermediate The synthesis commences from commercially available starting materials, which are elaborated over several steps to a key intermediate poised for the crucial cyclization reactions. These initial steps involve standard organic transformations such as reductions, brominations, and phosphonate formations.

Step 2: Prins-type Cyclization A pivotal step in the synthesis is a Prins-type cyclization. This reaction is typically acid-catalyzed and involves the reaction of an alkene with a carbonyl compound. In the synthesis of **Ampelopsin F**, this step is used to construct a significant portion of the polycyclic core.

Step 3: Ramberg-Bäcklund Reaction The Ramberg-Bäcklund reaction is employed to form a carbon-carbon double bond from an α -halo sulfone. This reaction is instrumental in forging one of the rings within the complex framework of **Ampelopsin F**.

Step 4: Final Ring Formation and Functional Group Manipulation The latter stages of the synthesis involve further ring-forming reactions and manipulations of functional groups to arrive at the final structure of (±)-**Ampelopsin F**. This includes deprotection of hydroxyl groups.

Biological Activities and Mechanism of Action

A thorough review of the scientific literature reveals no published studies on the biological activities or mechanism of action of **Ampelopsin F**. All database searches for these terms in relation to "**Ampelopsin F**" were negative. The research interest in this molecule has, to date, been confined to its chemical synthesis.

Table 2: Summary of Biological Activity Data for Ampelopsin F



Assay/Model	Endpoint	Result	Source
In vitro studies	N/A	No data available	N/A
In vivo studies	N/A	No data available	N/A
Mechanism of Action	N/A	No data available	N/A

Future Perspectives

The successful total synthesis of **Ampelopsin F** opens the door for future investigations into its properties. As a resveratrol dimer, it belongs to a class of compounds known for a wide array of biological activities. Future research could focus on:

- Biological Screening: The synthesized Ampelopsin F could be subjected to a broad panel of biological assays to screen for potential therapeutic activities, such as anticancer, antioxidant, anti-inflammatory, or neuroprotective effects.
- Analog Synthesis: The developed synthetic route could be adapted to produce analogs of Ampelopsin F. This would enable structure-activity relationship (SAR) studies to identify key structural features responsible for any observed biological activity.
- Search for Natural Occurrence: Although not yet found in nature, targeted analytical studies of plant extracts, particularly from species known to produce other resveratrol oligomers, could be undertaken to search for the natural presence of **Ampelopsin F**.

Conclusion

Ampelopsin F is a synthetically challenging resveratrol dimer whose total synthesis has been successfully achieved. It is crucial to distinguish it from the flavanonol Dihydromyricetin, which is also commonly referred to as Ampelopsin. At present, the scientific knowledge of **Ampelopsin F** is limited to its chemical synthesis, with no available data on its natural occurrence, biological activities, or mechanism of action. The existing synthetic route provides a valuable platform for the future production of this compound and its analogs, which will be essential for exploring its potential as a bioactive molecule.



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